(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE
Description
(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE is a complex organic compound that features a pyrrole ring and a methoxyphenyl group
Properties
IUPAC Name |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-8-9-13(19(11)2)16(17)18-22-15(20)10-12-6-4-5-7-14(12)21-3/h4-9H,10H2,1-3H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINEYOUBAVUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC=CC=C2OC)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE typically involves the reaction of 2-(2-methoxyphenyl)acetic acid with an appropriate pyrrole derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino pyrrole derivatives
- Methoxyphenyl acetates
- Imidazole containing compounds
Uniqueness
(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and a methoxyphenyl group makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
